molecular formula C8H15NaO2 B8253874 (S)-2-Ethylhexanoic acid sodium salt CAS No. 139889-57-9

(S)-2-Ethylhexanoic acid sodium salt

Cat. No.: B8253874
CAS No.: 139889-57-9
M. Wt: 166.19 g/mol
InChI Key: VYPDUQYOLCLEGS-FJXQXJEOSA-M
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Description

(S)-2-Ethylhexanoic acid sodium salt is an organic compound with the molecular formula C8H15NaO2. It is the sodium salt form of (S)-2-ethylhexanoic acid, which is a chiral carboxylic acid. This compound is commonly used in various industrial applications, including as a catalyst in polymerization processes and as a stabilizer in the production of polyvinyl chloride (PVC).

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-Ethylhexanoic acid sodium salt can be synthesized through the neutralization of (S)-2-ethylhexanoic acid with sodium hydroxide. The reaction typically involves dissolving (S)-2-ethylhexanoic acid in a suitable solvent, such as ethanol or water, and then adding an equimolar amount of sodium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale neutralization processes. The acid and sodium hydroxide are mixed in large reactors, and the reaction is monitored to ensure complete conversion. The resulting product is then purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Ethylhexanoic acid sodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: The sodium ion can be replaced by other cations in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reactions with other metal salts or acids can facilitate the exchange of the sodium ion.

Major Products Formed

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of other metal salts or free acids.

Scientific Research Applications

(S)-2-Ethylhexanoic acid sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in polymerization reactions and as a stabilizer in the production of PVC.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of various industrial products, including coatings, adhesives, and lubricants.

Mechanism of Action

The mechanism of action of (S)-2-Ethylhexanoic acid sodium salt involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cell membranes, affecting their stability and function.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Ethylhexanoic acid sodium salt: The enantiomer of (S)-2-ethylhexanoic acid sodium salt, with similar chemical properties but different biological activities.

    Sodium acetate: A simpler carboxylate salt with different industrial applications.

    Sodium benzoate: Another carboxylate salt used as a preservative in food and pharmaceuticals.

Uniqueness

This compound is unique due to its chiral nature, which can result in specific interactions with biological molecules. Its use as a stabilizer in PVC production and as a catalyst in polymerization reactions also distinguishes it from other carboxylate salts.

Properties

IUPAC Name

sodium;(2S)-2-ethylhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.Na/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPDUQYOLCLEGS-FJXQXJEOSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](CC)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139889-57-9
Record name Sodium 2-ethylhexanoate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139889579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM 2-ETHYLHEXANOATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IR5TMQ2MC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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